molecular formula C7H10BNO2 B145776 (2-Ethylpyridin-4-yl)boronic acid CAS No. 1189545-99-0

(2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776
CAS No.: 1189545-99-0
M. Wt: 150.97 g/mol
InChI Key: CBMFWKBCFLYDDG-UHFFFAOYSA-N
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Description

(2-Ethylpyridin-4-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 4-position. This structure combines the electron-deficient nature of the pyridine ring with the boronic acid’s ability to form reversible covalent bonds with diols, making it valuable in synthetic chemistry and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves extraction and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

    Oxidation: The major products are alcohols or phenols.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including (2-ethylpyridin-4-yl)boronic acid, have gained attention for their potential in anticancer therapies. The incorporation of boronic acid moieties into drug candidates can enhance their selectivity and efficacy. For instance, compounds like bortezomib, which contains a boronic acid structure, have been successfully utilized in treating multiple myeloma and other cancers due to their ability to inhibit proteasomes .

Antibacterial Properties
Recent studies have shown that boronic acids can serve as effective antibacterial agents. This compound derivatives have been investigated for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The mechanism often involves the formation of stable complexes with enzymes like β-lactamases, rendering them ineffective against β-lactam antibiotics .

Synthetic Organic Chemistry

Cross-Coupling Reactions
this compound is frequently employed in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound’s ability to act as a nucleophile enables the formation of various biaryl compounds that are crucial in pharmaceuticals .

Dynamic Click Chemistry
The dynamic nature of boronic acids has led to their use in click chemistry applications. This compound can participate in reversible reactions with diols and amines, allowing for the development of dynamic libraries of compounds that can be screened for biological activity. This property is particularly useful in drug discovery and development .

Mechanism of Action

The mechanism of action of (2-Ethylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing applications .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

Substituents on the pyridine ring significantly influence reactivity, acidity (pKa), and binding affinity. Below is a comparative analysis with structurally related boronic acids:

Compound Name Substituents pKa (Estimated) Key Reactivity/Applications
(2-Ethylpyridin-4-yl)boronic acid 2-Ethyl, 4-B(OH)₂ ~8.5–9.5* Moderate Lewis acidity; potential HDAC inhibition
(6-Ethoxypyridin-3-yl)boronic acid 6-Ethoxy, 3-B(OH)₂ ~7.5–8.5* Enhanced solubility; diagnostic applications
(5-Chloro-2-methoxypyridin-4-yl)boronic acid 5-Cl, 2-OMe, 4-B(OH)₂ ~7.0–8.0* Electron-withdrawing Cl lowers pKa; protease inhibition
Phenylboronic acid C₆H₅-B(OH)₂ ~8.8 Benchmark for boronic ester formation; diagnostic use

*Note: pKa values estimated based on substituent effects (electron-donating groups increase pKa).

Key Observations:

  • Electronic Effects: The 2-ethyl group is electron-donating, raising pKa compared to electron-withdrawing groups (e.g., Cl, -OMe).
  • Steric Effects : The ethyl group introduces steric hindrance, which may reduce binding efficiency to planar active sites (e.g., proteases) compared to smaller substituents like methoxy.

Binding Affinity and Selectivity

  • Enzyme Inhibition: In silico studies highlight that substituent positioning (e.g., 2-ethyl vs. 4-methoxy) impacts HDAC binding. For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed sub-µM inhibition of fungal HDACs, suggesting that alkyl-ether substituents enhance target engagement. Comparatively, the 2-ethyl group may offer similar hydrophobicity but less conformational flexibility.
  • Protease Inhibition : Bifunctional aryl boronic acids (e.g., FL-166, Ki = 40 nM for SARS-CoV-2 3CLpro) demonstrate that extended aromatic systems improve potency. The pyridine core in this compound may limit π-π stacking compared to phenyl or naphthyl analogs.

Reactivity in Dynamic Systems

  • Boronic Ester Formation : The equilibrium between boronic acids and boroxines (trimers) is base-dependent. Triethylamine (Et₃N) shifts the equilibrium toward ester formation, as seen in phenylboronic acid systems. The 2-ethyl group may stabilize the boronate form via steric effects, though this requires experimental validation.
  • Hydrolysis Stability : Pyridine-based boronic acids are generally more resistant to protodeboronation than aliphatic analogs due to aromatic stabilization.

Anticancer and Antifungal Activity

  • Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-µM cytotoxicity in triple-negative breast cancer cells, underscoring the role of extended aromaticity in antiproliferative activity. This compound’s smaller aromatic system may limit such effects but could be optimized for targeted therapies.
  • In fungal HDAC inhibition, boronic acids with methoxyethylphenoxy groups achieved maximal inhibition at 1 µM, suggesting that substituent bulk and polarity are critical.

Diagnostic and Therapeutic Potential

  • Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers, highlighting substituent-dependent diagnostic accuracy. Pyridine analogs like this compound may offer improved specificity in similar assays.

Biological Activity

(2-Ethylpyridin-4-yl)boronic acid is a member of the boronic acid family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

  • Chemical Formula : C₇H₈BNO
  • Molecular Weight : 139.96 g/mol
  • Structure : Contains a pyridine ring with an ethyl group at the 2-position and a boronic acid functional group at the 4-position.

The primary mechanism of action for this compound involves its role in the Suzuki-Miyaura coupling reaction , which is critical for forming carbon-carbon bonds in organic synthesis. This compound acts as a Lewis acid, forming reversible covalent bonds with biological molecules that possess Lewis base functional groups.

Biochemical Pathways

  • Enzyme Interaction : Boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. They interact with enzymes, potentially affecting metabolic pathways and influencing cellular functions .
  • Binding Properties : The compound has been studied for its binding interactions with various biomolecules, which may elucidate its therapeutic potential .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasomal activity, thus inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeted cancer therapies.

Antibacterial Activity

Boronic acids, including this compound, have shown promise as antibacterial agents. Their ability to interact with bacterial enzymes makes them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly against serine proteases and other enzymes that utilize diol-containing substrates. This property can be leveraged in drug design to target specific biological pathways.

Case Studies and Research Findings

  • Proteasome Inhibition : A study demonstrated that certain boronic acids could inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cells. This suggests a potential application in cancer therapeutics.
  • High-Throughput Screening : In a high-throughput screening assay involving nearly one million compounds, this compound exhibited moderate inhibitory activity against specific enzymes involved in metabolic pathways .
  • Fluorescent Inhibitors : Research utilizing fluorescent inhibitors has shown that this compound can be effectively used to characterize enzyme activity through changes in fluorescence properties upon binding to target enzymes .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(2,6-Dimethylpyridin-4-yl)boronic acidContains two methyl groups at positions 2 and 6Enhanced lipophilicity may improve membrane permeability
(3-Pyridinyl)boronic acidPyridine at position 3Different electronic properties affecting reactivity
(4-Pyridinyl)boronic acidPyridine at position 4Often used in similar coupling reactions but may differ in selectivity

The unique substitution pattern of this compound influences its reactivity and biological interactions compared to other pyridine-based boronic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethylpyridin-4-yl)boronic acid, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridine derivatives. For purity validation, nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity, while mass spectrometry (MS) identifies molecular weight. Thermogravimetric analysis (TGA) can assess thermal stability and decomposition pathways . High-performance liquid chromatography (HPLC) or LC-MS/MS methods are critical for detecting trace impurities, especially in pharmaceutical contexts .

Q. How does this compound interact with diols, and what factors influence binding affinity?

  • Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-cis diols via boronate ester formation. Binding affinity depends on:

  • pH : Optimal binding occurs near the pKa of the boronic acid (typically pH 8–9).
  • Saccharide structure : Fructose (high affinity) > tagatose > mannose > glucose (lower affinity) due to diol geometry .
  • Buffer composition : Borate buffers enhance selectivity by competing with non-glycosylated proteins .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when using this compound in glycoprotein capture systems?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can be mitigated by:

  • Buffer optimization : Use low-ionic-strength buffers with additives (e.g., 0.1% Tween-20) to reduce non-specific adsorption .
  • Surface engineering : Immobilize the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) to limit hydrophobic interactions .
  • Competitive elution : Apply sorbitol or fructose to displace weakly bound proteins while retaining glycoproteins .

Q. What strategies improve the kinetic on-rate of this compound in carbohydrate-binding sensors?

  • Methodological Answer : Kinetic studies using stopped-flow fluorescence reveal that on-rates (kon) are critical for real-time sensing. Strategies include:

  • Structural tuning : Introduce electron-withdrawing groups (e.g., nitro) to lower the boronic acid pKa, accelerating diol binding at physiological pH .
  • Preorganization : Design rigid scaffolds (e.g., isoquinolinyl derivatives) to reduce entropy loss during binding .
  • Nanoscale integration : Use quantum dots or carbon dots functionalized with boronic acids to amplify signal-to-noise ratios .

Q. In anticancer research, how does the ethylpyridinyl moiety influence bioactivity compared to other boronic acids?

  • Methodological Answer : The ethylpyridinyl group enhances:

  • Lipophilicity : Improves cell membrane penetration, critical for targeting intracellular proteasomes .
  • Electron density : Stabilizes boronate ester formation with catalytic threonine residues in proteasomes, as seen in bortezomib analogs .
  • Selectivity : Pyridine rings enable π-π stacking with hydrophobic pockets in enzyme active sites, reducing off-target effects .
  • Example : Cis-stilbene derivatives with ethylpyridinyl-boronic acid show IC50 values of 0.48–2.1 µM against cancer cell lines, outperforming carboxylate analogs .

Q. Methodological Challenges and Data Interpretation

Q. How can MALDI-MS be optimized for characterizing this compound-containing peptides?

  • Methodological Answer : To avoid boroxine trimerization artifacts:

  • Derivatization : Pre-treat with diols (e.g., pinacol) to form stable boronic esters .
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification, suppressing dehydration .
  • High-throughput sequencing : Combine collision-induced dissociation (CID) with database searching to deconvolute branched peptides .

Q. What analytical methods are suitable for quantifying trace boronic acid impurities in pharmaceuticals?

  • Methodological Answer : LC-MS/MS in multiple reaction monitoring (MRM) mode achieves detection limits <1 ppm:

  • Column : C18 with 0.1% formic acid in water/acetonitrile gradients.
  • Ionization : Negative-mode electrospray for underivatized boronic acids .
  • Validation : Follow ICH guidelines for linearity (R<sup>2</sup> >0.99), accuracy (90–110%), and precision (RSD <5%) .

Properties

IUPAC Name

(2-ethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMFWKBCFLYDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634892
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189545-99-0
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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